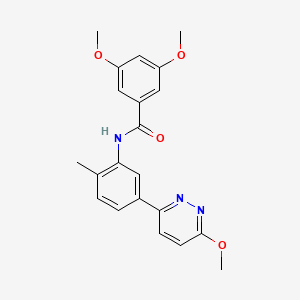

3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MPBD or N-(2-methyl-5-(3,5-dimethoxyphenyl)-1-(6-methoxypyridazin-3-yl)pyrazole-4-carboxamide.

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties

The chemical compound 3,5-dimethoxy-N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)benzamide is a part of broader research into novel synthetic pathways and the exploration of heterocyclic compounds with potential pharmacological activities. A study by Abu-Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds derived from benzofuran compounds, showcasing the versatility of these chemical frameworks in generating a wide range of biologically active molecules. These compounds were tested for their analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents from similar structural bases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Interests and Receptor Binding Studies

The research into benzamide derivatives extends into the realm of pharmacology, where compounds such as this compound are investigated for their receptor-binding properties and potential as therapeutic agents. For instance, Högberg et al. (1990) synthesized and evaluated a series of benzamide derivatives for their antidopaminergic properties, contributing to the understanding of structure-activity relationships in the development of antipsychotic medications. This work underscores the importance of such compounds in addressing psychiatric disorders (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Biochemical Research and Ligand Development

Further illustrating the scientific applications of this compound, Xu et al. (2005) focused on the synthesis of benzamide analogues for use as sigma-2 receptor probes. Their research highlights the critical role of such chemical entities in developing diagnostic and therapeutic tools for neurological and oncological applications. The development of high-affinity ligands for receptor studies is pivotal in advancing our understanding of disease mechanisms and potential treatments (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Mécanisme D'action

Target of Action

The compound 3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide primarily targets DAPK1 and CSF1R . These are kinases that have been associated with several complex neurodegenerative tauopathies .

Mode of Action

The compound acts as a dual inhibitor for DAPK1 and CSF1R . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .

Biochemical Pathways

The compound affects the biochemical pathways associated with tauopathies . By inhibiting DAPK1 and CSF1R, it can prevent the formation of tau aggregates and reduce neuroinflammation, which are key factors in the progression of tauopathies .

Result of Action

The primary result of the compound’s action is the inhibition of tau aggregate formation and the reduction of neuroinflammation . This can potentially counteract neuronal death and alleviate symptoms associated with tauopathies .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-5-6-14(18-7-8-20(28-4)24-23-18)11-19(13)22-21(25)15-9-16(26-2)12-17(10-15)27-3/h5-12H,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFUBFIQNFPNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)

![[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2968256.png)

![3-[1-(2-Methoxyacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2968258.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)